Tetra-tert-butylstannane
Description
Tetra-tert-butylstannane (Sn(C(CH₃)₃)₄) is an organotin compound characterized by four tert-butyl groups bonded to a central tin atom. The tert-butyl substituents, with their bulky, branched structure, confer significant steric hindrance, which influences the compound’s reactivity, stability, and physical properties. Organotin compounds like this are pivotal in catalysis, polymer stabilization, and organic synthesis, where steric effects and electronic properties are tailored for specific applications.
Properties
CAS No. |
83236-77-5 |
|---|---|
Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tetratert-butylstannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*1-3H3; |
InChI Key |
LIDJYNDVGWJNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-tert-butylstannane can be synthesized through the reaction of tin tetrachloride (SnCl₄) with tert-butyl lithium (LiC₄H₉) in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4LiC4H9→Sn(C4H9)4+4LiCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetra-tert-butylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and tert-butyl radicals.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other organic groups or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and tert-butyl radicals.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides and other substituted organotin compounds.
Scientific Research Applications
Tetra-tert-butylstannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of anticancer agents.
Industry: this compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetra-tert-butylstannane involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can form coordination complexes with other molecules, affecting their chemical properties and reactivity.
Comparison with Similar Compounds
Structural and Physical Properties
The primary structural distinction between Tetra-tert-butylstannane and analogs lies in the substituent groups. For instance, Tetraethylstannane (Sn(C₂H₅)₄) features smaller ethyl groups, resulting in reduced steric bulk compared to the tert-butyl variant.
*Calculated based on atomic weights.
†Inferred from substituent size and analogous compounds.
Stability and Reactivity
The tert-butyl groups in this compound provide exceptional steric protection to the tin center, enhancing thermal and chemical stability. This contrasts with Tetraethylstannane, which, due to its smaller substituents, is more prone to decomposition and oxidative reactions . For example, Tetraethylstannane’s gaseous state under standard conditions (as noted in NIST data) suggests higher volatility and lower stability compared to the bulkier this compound.
Spectroscopic and Analytical Data
While specific spectroscopic data for this compound is absent in the provided evidence, Tetraethylstannane’s IR spectrum (gas phase) has been documented by NIST, highlighting characteristic Sn-C and C-H vibrational modes . The tert-butyl analog would exhibit distinct shifts due to increased substituent mass and branching, though experimental confirmation is required.
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